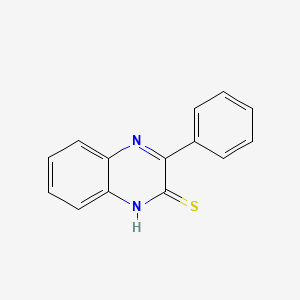

3-Phenylquinoxaline-2-thiol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-phenyl-1H-quinoxaline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDZNIAZFJPDQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395157 | |

| Record name | 3-phenylquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58861-61-3 | |

| Record name | 3-phenylquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenylquinoxaline 2 Thiol and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods focus on constructing the 3-phenylquinoxaline-2-thiol core through either the conversion of a quinoxalinone precursor or the assembly from acyclic starting materials.

Thiation involves the conversion of a carbonyl group in a quinoxalinone derivative into a thiocarbonyl group. This is a common and effective strategy for accessing quinoxaline-2-thiones.

A prominent and convenient method for the synthesis of this compound involves a two-step process starting from 3-phenylquinoxalin-2(1H)-one. nih.gov The initial step is the chlorination of the quinoxalinone, typically using an agent like thionyl chloride, to produce 2-chloro-3-phenylquinoxaline (B372602). nih.govacs.org This chlorinated intermediate is then subjected to a thiation reaction.

A particularly effective thiating reagent for this transformation is N-cyclohexyldithiocarbamatecyclohexylammonium salt. acs.orgnih.govresearchgate.net The reaction is typically carried out by refluxing 2-chloro-3-phenylquinoxaline with the thiating agent in a suitable solvent, such as chloroform (B151607) or ethanol. nih.govacs.orgnih.gov This process yields this compound, which exists in a tautomeric equilibrium with its 3-phenylquinoxaline-2(1H)-thione form. nih.govacs.orgacs.org The reaction proceeds in good to excellent yields, providing a reliable route to the target compound. nih.govnih.gov For instance, refluxing the reactants in chloroform for 12 hours can afford the product in yields of around 69-91%. nih.govnih.govacs.orgacs.org

| Thiating Reagent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-cyclohexyldithiocarbamatecyclohexylammonium salt | Chloroform | Reflux (61°C), 12 h | 69 | nih.govacs.org |

| N-cyclohexyldithiocarbamatecyclohexylammonium salt | Chloroform | Reflux (61°C), 12 h | 91 | nih.govacs.org |

| N-cyclohexyldithiocarbamatecyclohexylammonium salt | Ethanol | Reflux | 76-93 (overall) | acs.orgresearchgate.net |

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like quinoxalines by combining three or more starting materials in a single synthetic operation. ijcce.ac.ir

A notable multicomponent strategy for the synthesis of 3-arylquinoxaline-2-thiones is the base-catalyzed, three-component oxidative condensation of an acetophenone, an o-phenylenediamine (B120857), and elemental sulfur. researchgate.net This reaction is typically performed in dimethyl sulfoxide (B87167) (DMSO) with piperidine (B6355638) serving as the catalyst. researchgate.net The methodology allows for the convenient synthesis of various 3-arylquinoxaline-2-thiones, with the products readily isolated by precipitation. researchgate.net This approach represents a direct assembly of the quinoxaline-2-thione scaffold from simple, readily available precursors. researchgate.net While this method is effective for acetophenones, applying the same conditions to higher homologs or benzyl (B1604629) phenyl ketones can lead to 2,3-di-C-substituted quinoxalines instead. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Acetophenones | o-Phenylenediamines | Elemental Sulfur | Piperidine/DMSO | 3-Arylquinoxaline-2-thiones | researchgate.net |

A more recent and direct strategy for preparing quinoxaline-2-thiols involves the reaction of α-oxosulfines with o-arylenediamines. thieme-connect.comthieme-connect.com In this method, phenacyl sulfoxides that contain a 1-methyl-1H-tetrazole group serve as precursors to the reactive α-oxosulfine intermediate. thieme-connect.comthieme-connect.com

The proposed mechanism begins with the thermal elimination of the tetrazole group from the phenacyl sulfoxide to generate the sulfine (B13751562) in situ. thieme-connect.com The o-arylenediamine then undergoes a site-selective carbophilic addition to the sulfine. thieme-connect.com This is followed by a sequence of elimination, intramolecular nucleophilic addition, and dehydration condensation steps to form the final quinoxaline-2-thiol (B7761206) product. thieme-connect.com This approach provides a facile route to a range of quinoxaline-2-thiol derivatives in moderate to good yields. thieme-connect.comthieme-connect.com

| α-Oxosulfine Precursor (Substituted 1-phenylethan-1-one) | o-Arylenediamine | Yield (%) | Reference |

|---|---|---|---|

| 2-[(1-Methyl-1H-tetrazol-5-yl)sulfinyl]-1-phenylethan-1-one | o-Phenylenediamine | 75 | thieme-connect.com |

| 1-(4-Chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfinyl]ethan-1-one | o-Phenylenediamine | 80 | thieme-connect.com |

| 1-([1,1′-Biphenyl]-4-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfinyl]ethan-1-one | 4,5-Dimethylbenzene-1,2-diamine | 72 | thieme-connect.com |

Multicomponent Reactions

Oxidative Condensation of Acetophenones with o-Phenylenediamines and Sulfur

Functionalization and Derivatization Strategies of this compound

This compound is a versatile building block for further chemical modification. Its utility stems from the thiol-thione tautomerism, which confers the properties of an ambident nucleophile, allowing for selective reactions at either the sulfur or nitrogen atom. nih.govacs.orgacs.org

Chemoselective S-alkylation is the most common derivatization strategy. The sulfur atom, being a soft nucleophile, readily reacts with soft electrophiles. For example, treatment of this compound with reagents like chloroacetonitrile (B46850), phenacyl chloride, or ethyl chloroacetate (B1199739) in the presence of a base such as triethylamine (B128534) leads to the exclusive formation of S-substituted derivatives in good yields. acs.org

Another powerful method for functionalization is the Michael reaction. The reaction of this compound with acrylic acid derivatives, such as methyl acrylate (B77674) and acrylonitrile (B1666552), in the presence of triethylamine, results in S-alkylated products. nih.govacs.orgnih.gov

These S-substituted products can serve as intermediates for more complex structures. For instance, the S-substituted ester, ethyl (3-phenyl-quinoxalin-2-ylsulfanyl)acetate, can be converted to the corresponding hydrazide by reacting with hydrazine (B178648) hydrate (B1144303). nih.govacs.org This hydrazide can then be transformed into a carbonyl azide (B81097) intermediate using sodium nitrite (B80452) and acid. nih.govacs.org The azide coupling method allows for the subsequent reaction with various amino acid esters or amines to generate a diverse library of peptidomimetic derivatives, attaching complex side chains to the quinoxaline (B1680401) scaffold via the sulfur atom. nih.govnih.govmdpi.com

| Derivative Name | Synthetic Strategy | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| (3-Phenyl-quinoxalin-2-ylsulfanyl)acetonitrile | S-alkylation with chloroacetonitrile | 73 | 137-139 | nih.gov |

| Ethyl (3-phenyl-quinoxalin-2-ylsulfanyl)acetate | S-alkylation with ethyl chloroacetate | 73 | - | acs.org |

| 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanenitrile | Michael addition with acrylonitrile | 84 | 128-130 | acs.org |

| (3-Phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide | Hydrazinolysis of corresponding ester | 82 | 166-168 | nih.gov |

| N-Propyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide | Azide coupling with n-propylamine | 65 | 71-73 | nih.gov |

| N-Cyclohexyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide | Azide coupling with cyclohexylamine | 81 | 111-113 | nih.gov |

Chemoselective Alkylation Reactions

The dual nucleophilic character of the this compound/thione tautomeric system is central to its reactivity. acs.org The selection of electrophiles and reaction conditions allows for targeted alkylation at either the sulfur or nitrogen atom, although one pathway is often favored.

The sulfur atom of the this compound scaffold demonstrates significant nucleophilicity, readily undergoing S-alkylation with a range of electrophiles. Research has shown that reactions with both soft electrophiles, such as chloroacetonitrile and ethyl chloroacetate, and hard electrophiles, like activated acrylic acid derivatives, consistently yield S-substituted products. nih.govacs.org

The Michael reaction of this compound with acrylic acid derivatives is a notable example of chemoselective S-alkylation. acs.orgnih.gov In the presence of a base like triethylamine, compounds such as methyl acrylate, acrylamide, and acrylonitrile react to afford the corresponding S-alkylated derivatives in good yields. acs.orgnih.gov This outcome is somewhat surprising as the reaction of heterocyclic thioamides with hard electrophiles like acrylic acid derivatives might be expected to favor N-substitution. acs.org However, in the case of this compound, the unique electronic structure, which includes a phenyl group contributing to continuous conjugation, results in the sulfur atom being the preferred site of attack. nih.govacs.org

The reaction with ethyl chloroacetate in the presence of triethylamine also proceeds smoothly to give the S-alkylated ester, ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate, in high yield. nih.govacs.org This particular derivative serves as a crucial intermediate for further functionalization, particularly for the introduction of peptide-like side chains. nih.gov

Table 1: Examples of S-Alkylation Reactions of this compound

| Electrophile | Base | Product | Yield (%) | Ref |

|---|---|---|---|---|

| Methyl acrylate | Triethylamine | Methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate | Good | acs.orgnih.gov |

| Acrylamide | Triethylamine | 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamide | Good | acs.orgnih.gov |

| Acrylonitrile | Triethylamine | 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanenitrile | Good | acs.orgnih.gov |

| Ethyl chloroacetate | Triethylamine | Ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate | 73% | nih.govacs.org |

| Chloroacetonitrile | Triethylamine | (3-Phenylquinoxalin-2-ylsulfanyl)acetonitrile | 73-81% | nih.govacs.org |

| Phenacyl chloride | Triethylamine | 2-(3-Phenylquinoxalin-2-ylsulfanyl)-1-phenylethanone | 73-81% | nih.govacs.org |

| Allyl bromide | Triethylamine | 2-(Allylsulfanyl)-3-phenylquinoxaline | 73-81% | nih.govacs.org |

Theoretically, the presence of the nitrogen atom in the quinoxaline ring, particularly in the thione tautomeric form, allows for the possibility of N-alkylation. nih.govacs.orgacs.org The ambident nucleophilic nature of the molecule suggests that under certain conditions, an electrophile could attack the nitrogen atom. nih.govacs.org

However, extensive research focusing on the alkylation of this compound with a variety of electrophiles, including both hard and soft types, has shown a strong and repeated preference for S-alkylation. nih.govacs.orgacs.org Even in reactions with hard electrophiles like activated acrylic acid compounds, where N-alkylation might be anticipated based on precedents with other heterocyclic thioamides, the products isolated are consistently the S-substituted derivatives. acs.orgacs.org This pronounced chemoselectivity for the sulfur atom highlights its dominant nucleophilic character within this specific molecular framework. nih.govacs.org

S-Alkylation (e.g., with activated acrylic acid compounds)

Formation of Amide and Hydrazide Derivatives

A significant synthetic application of S-alkylated this compound derivatives is their conversion into amides and hydrazides. These transformations are key steps for building more complex molecules, such as peptidomimetics. nih.govmdpi.com

The process typically begins with an S-alkylated ester, for instance, methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate or ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate. nih.govnih.gov These esters are excellent precursors for hydrazide formation. nih.gov Refluxing the ester with hydrazine hydrate in an alcohol solvent, such as ethanol, effectively converts the ester group into a hydrazide moiety, affording the corresponding (3-phenylquinoxalin-2-ylsulfanyl)acetic acid hydrazide or 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide in high yields. nih.govnih.govacs.org

These hydrazides are stable intermediates that can be readily converted into amides using the azide coupling method. nih.govnih.gov This method involves treating the hydrazide with a cold solution of sodium nitrite and hydrochloric acid to form a reactive acyl azide intermediate in situ. nih.govacs.org This intermediate is then reacted directly with various nucleophiles, such as amino acid methyl esters or alkyl amines, to form the desired amide bond. nih.govmdpi.com This approach is valued because it often proceeds with minimal racemization when coupling chiral amino acids. acs.org

Table 2: Synthesis of Hydrazide and Amide Derivatives

| Starting Material | Reagents | Intermediate/Product | Yield (%) | Ref |

|---|---|---|---|---|

| Ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate | 1. Hydrazine hydrate, Ethanol | (3-Phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide | 82% | nih.govacs.org |

| Methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate | 1. Hydrazine hydrate, Ethanol | 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide | 88% | nih.govmdpi.com |

Incorporation into Peptidomimetic Structures

The development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability—is a significant area of medicinal chemistry. mdpi.com The this compound scaffold has been successfully utilized as a core structure for the synthesis of novel peptidomimetics. nih.govnih.gov

The synthetic strategies described, such as S-alkylation followed by amide bond formation, are explicitly used to attach amino acid or dipeptide fragments to the quinoxaline ring via a thioether linkage. nih.gov For example, the conversion of S-alkylated esters to hydrazides and subsequent azide coupling with amino acid esters results in molecules where the quinoxaline moiety is linked to a peptide-like chain. nih.govacs.org This allows for the systematic extension of the molecule and the introduction of structural diversity by varying the amino acids used. nih.gov

Substitution at the sulfur atom with a side chain containing a single amide bond or a dipeptide unit has been shown to be a viable strategy for creating these peptidomimetic structures. nih.gov The resulting compounds merge the rigid, aromatic quinoxaline core with the flexible, functional groups of peptides, creating hybrid molecules of scientific interest. nih.govnih.gov

Spectroscopic and Structural Elucidation of 3 Phenylquinoxaline 2 Thiol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Modern analytical chemistry offers several powerful, non-destructive methods for elucidating the structures of organic compounds. For quinoxaline (B1680401) derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable. nih.gov Each technique probes different aspects of the molecule, and together they provide a comprehensive structural picture.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For 3-phenylquinoxaline-2-thiol and its derivatives, both ¹H and ¹³C NMR are routinely employed. rsc.orgacs.org

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In DMSO-d₆, the ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons. rsc.org The protons of the quinoxaline ring system typically appear as multiplets in the downfield region (around 7.3-7.9 ppm), while the protons of the C3-phenyl group also resonate in this aromatic region. rsc.org A broad singlet, often observed far downfield (e.g., ~14.5 ppm), is characteristic of the N-H proton of the thione tautomer, indicating its acidic nature. rsc.org The specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the quinoxaline and phenyl rings in various derivatives. For instance, S-alkylated derivatives show distinct signals for the protons on the alkyl chain, confirming the site of substitution. nih.govacs.org

¹H NMR Spectroscopic Data for this compound and Selected Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |

|---|---|---|

| 3-Phenylquinoxaline-2(1H)-thione | DMSO-d₆ | 14.48 (s, 1H, NH), 7.89 (dd, 1H), 7.85 (m, 2H), 7.67 (ddd, 1H), 7.61 (dd, 1H), 7.48 (m, 1H), 7.44 (m, 3H). rsc.org |

| 6-methyl-3-phenylquinoxaline-2(1H)-thione (isomer mixture) | DMSO-d₆ | 14.48 & 14.44 (s, NH), 7.31-7.84 (m, aromatic H), 2.46 & 2.42 (s, CH₃). rsc.org |

| (3-Phenyl-quinoxalin-2-ylsulfanyl)acetonitrile | CDCl₃ | 8.07 (d, 1H), 8.04 (d, 1H), 7.41-7.81 (m, 7H, aromatic H), 4.43 (s, 2H, SCH₂). nih.govacs.org |

| 2-Allylsulfanyl-3-phenyl-quinoxaline | CDCl₃ | 8.10 (d, 1H), 7.53-7.91 (m, 8H, aromatic H), 5.86-5.89 (m, 1H, =CH), 5.15 (d, 1H, =CH₂), 5.03 (d, 1H, =CH₂), 4.02 (d, 2H, SCH₂). nih.govacs.org |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The spectrum of this compound shows a characteristic signal for the thione carbon (C=S) at a very downfield chemical shift, typically around 174.8 ppm in DMSO. rsc.org The carbons of the quinoxaline and phenyl rings appear in the aromatic region (approx. 115-161 ppm). rsc.org The C3 carbon, attached to the phenyl group, resonates at a significantly downfield position (e.g., 160.7 ppm) due to its position in the heterocyclic ring and attachment to a nitrogen atom. rsc.org The chemical shifts of the carbons are sensitive to substituent effects, making ¹³C NMR a valuable tool for confirming the structure of derivatives. rsc.orgacs.org

¹³C NMR Spectroscopic Data for this compound and Selected Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 3-Phenylquinoxaline-2(1H)-thione | DMSO | 174.8 (C=S), 160.7, 139.0, 135.9, 132.3, 131.6, 129.9, 129.6, 129.2, 127.7, 126.3, 116.1 (Aromatic & Quinoxaline C). rsc.org |

| 3-Phenoxyquinoxaline-2(1H)-thione | DMSO | 169.9 (C=S), 158.4 (C=N), 153.2, 135.2, 133.6, 131.5, 130.6, 129.3, 128.7, 126.9, 125.9, 121.3, 116.2, 115.6 (Aromatic & Quinoxaline C). acs.org |

| (3-Phenyl-quinoxalin-2-ylsulfanyl)acetonitrile | CDCl₃ | 154.7, 153.4, 141.3, 139.7, 136.3, 129.8, 129.4, 129.1, 129.0, 128.5, 128.3, 127.6 (Aromatic & Quinoxaline C), 115.6 (CN), 25.3 (SCH₂). nih.govacs.org |

| 3-Piperidinoquinoxaline-2(1H)-thione | DMSO | 169.9 (C=S), 156.4 (C=N), 135.2, 128.9, 127.7, 126.4, 126.0, 115.9 (Aromatic & Quinoxaline C), 48.2 (2 x NCH₂), 25.7 (2 x CH₂), 24.3 (CH₂). acs.org |

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound provides key evidence for its thione tautomer in the solid state. A characteristic absorption band for the N-H stretching vibration is observed in the range of 3400-3100 cm⁻¹. The C=S (thione) stretching vibration typically appears in the region of 1100-1250 cm⁻¹. Other important absorptions include C=N stretching around 1620-1580 cm⁻¹, aromatic C=C stretching vibrations at 1600-1450 cm⁻¹, and C-H bending vibrations. pg.edu.pllibretexts.org For S-substituted derivatives, the disappearance of the N-H band and the appearance of bands corresponding to the new substituent (e.g., C=O stretch in an ester derivative) confirm the reaction at the sulfur atom. acs.orgacs.org

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| N-H stretch | 3400 - 3100 | Present in thione tautomer, often broad. |

| Aromatic C-H stretch | 3100 - 3000 | Sharp, multiple bands. |

| C=N stretch | 1620 - 1580 | Quinoxaline ring vibration. |

| Aromatic C=C stretch | 1600 - 1450 | Multiple bands from quinoxaline and phenyl rings. |

| C=S stretch | 1250 - 1100 | Thione group vibration. |

| C-H out-of-plane bend | 900 - 675 | Indicates substitution pattern on aromatic rings. |

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound and its derivatives, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used. nih.govacs.org The mass spectrum will show a molecular ion peak (M⁺) or, more commonly, a protonated or sodiated molecular ion peak ([M+H]⁺ or [M+Na]⁺), which confirms the molecular formula of the compound. rsc.orgacs.org The fragmentation pattern, resulting from the cleavage of the molecule into smaller, charged fragments, can give further structural clues, such as the loss of the substituent on the sulfur atom or fragmentation of the quinoxaline ring.

Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Mode | m/z (Observed) | Ion |

|---|---|---|---|

| 6-methyl-3-phenylquinoxaline-2(1H)-thione | HRMS | 253.0805 | [M+H]⁺ |

| 3-Phenoxyquinoxaline-2(1H)-thione | MALDI | 277.3 | [M+Na]⁺ |

| 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanenitrile | MALDI | 314 | [M+Na]⁺ |

| N-Benzyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide | MALDI | 408 | [M+Na]⁺ |

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorptions in the UV or visible range. The spectrum is a result of π → π* and n → π* electronic transitions within the chromophore. The extended conjugation involving the quinoxaline ring and the phenyl group leads to strong absorption bands. d-nb.info The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of auxochromes (substituents that modify the absorption of a chromophore). libretexts.org For example, extending the conjugation by adding more aromatic rings or double bonds typically results in a bathochromic (red) shift to longer wavelengths. libretexts.org The solvent can also influence the λmax, a phenomenon known as solvatochromism. units.it

UV-Vis Absorption Data for Related Quinoxaline Derivatives

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| 2,3-diphenylquinoxaline (B159395) derivatives | THF | 380 - 550 | π → π* and charge-transfer |

| Conjugated dienes (general) | Various | 220 - 260 | π → π* |

The study of 2,3-diphenylquinoxaline derivatives shows that these conjugated systems have broad absorption peaks between 300-700 nm, corresponding to π–π* transitions and internal charge-transfer processes. d-nb.info Similar transitions are expected for this compound, with the exact λmax values influenced by the thione group and the specific substitution pattern.

Proton Nuclear Magnetic Resonance (¹H NMR)

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions between electron spin energy levels induced by microwave radiation in the presence of a magnetic field. byjus.com Its application is specific to species that possess one or more unpaired electrons, such as free radicals, triplet-state molecules, and transition metal complexes. georgetown.edubhu.ac.in For a molecule to be ESR active, it must be paramagnetic. byjus.com

The fundamental principle of ESR is analogous to Nuclear Magnetic Resonance (NMR), but it excites electron spins instead of nuclear spins. bhu.ac.in When a paramagnetic sample is placed in a strong magnetic field, the degeneracy of the electron spin states is lifted (Zeeman effect), creating distinct energy levels. bhu.ac.in The ESR spectrometer applies microwave radiation at a fixed frequency and sweeps the magnetic field. At a specific field strength, the energy separation between the spin levels matches the energy of the microwaves, leading to absorption of radiation. byjus.com This absorption is typically recorded as a first-derivative spectrum.

The resulting spectrum can provide valuable information about the electronic structure and local environment of the unpaired electron. bhu.ac.in Analysis of the g-value and hyperfine splitting patterns, which arise from the interaction of the unpaired electron with nearby magnetic nuclei, can help in identifying the paramagnetic species and determining molecular structure. bhu.ac.in

While ESR is a powerful tool for studying paramagnetic species, most stable organic molecules, including the ground state of this compound and its typical derivatives, are diamagnetic (all electrons are paired). Therefore, they would not produce an ESR spectrum under normal conditions. The technique would become relevant only if these compounds were converted into a paramagnetic form, such as a radical ion or a complex with a paramagnetic metal ion. georgetown.edu

Crystallographic Studies

In the analysis of novel heterocyclic compounds, obtaining crystals of suitable quality is a critical step. mdpi.com For instance, the structural analysis of a complex triazolo-thiadiazole derivative, 8-(1H-indol-2-yl)-5-(p-tolyl)- bhu.ac.inacs.orgnih.govtriazolo [3,4-b] georgetown.edubhu.ac.inacs.orgthiadiazole, was successfully performed using this method. Good quality crystals were obtained through recrystallization from DMF, and the analysis confirmed the molecular structure and provided insights into the supramolecular arrangement, which is governed by various non-covalent interactions. mdpi.com

The crystallographic data revealed that this particular derivative crystallizes in a monoclinic system with a P21/n space group. mdpi.com The detailed parameters obtained from the analysis are essential for confirming the synthesized structure and understanding its packing in the solid state. mdpi.com

Interactive Table: Crystallographic Data for a Representative Heterocyclic Compound

Below are the crystallographic parameters determined for 8-(1H-indol-2-yl)-5-(p-tolyl)- bhu.ac.inacs.orgnih.govtriazolo [3,4-b] georgetown.edubhu.ac.inacs.orgthiadiazole, illustrating the type of data obtained from single-crystal X-ray analysis. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) ** | 100.283(3) |

| Volume (ų) | 1481.44(7) |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (Mg/m³) ** | 1.486 |

Elemental Analysis for Compound Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) within a compound. This experimental data is compared against the theoretically calculated values for the proposed molecular formula, serving as a crucial checkpoint for purity and structural confirmation of newly synthesized compounds. d-nb.infonih.gov

The synthesis of various quinoxaline derivatives is often validated by elemental analysis, where a close match between the found and calculated percentages provides strong evidence for the assigned structure. For example, in the synthesis of 3-Morpholinoquinoxaline-2(1H)-thione, the experimental values for C, H, N, and S were found to be in excellent agreement with the calculated values for the formula C₁₂H₁₃N₃OS. acs.org Similarly, various 2,3-diphenylquinoxaline derivatives have had their empirical formulas confirmed through this method. d-nb.info

Interactive Table: Elemental Analysis Data for Quinoxaline Derivatives

This table presents a comparison of calculated and experimentally found elemental compositions for several quinoxaline derivatives, demonstrating the utility of this method in confirming their chemical formulas.

| Compound | Formula | Element | Calculated (%) | Found (%) | Source |

| 3-Morpholinoquinoxaline-2(1H)-thione | C₁₂H₁₃N₃OS | C | 58.28 | 58.33 | acs.org |

| H | 5.30 | 5.34 | acs.org | ||

| N | 16.99 | 17.05 | acs.org | ||

| S | 12.96 | 13.00 | acs.org | ||

| 5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophene-2-carbaldehyde Derivative | C₃₂H₁₈N₂S₂ | C | 70.96 | 70.94 | d-nb.info |

| H | 3.54 | 3.51 | d-nb.info | ||

| N | 7.76 | 7.72 | d-nb.info | ||

| S | 11.84 | 11.81 | d-nb.info | ||

| A 2,3-diphenylquinoxaline Derivative | C₃₄H₁₉N₃S₂ | C | 69.90 | 69.94 | d-nb.info |

| H | 3.78 | 3.82 | d-nb.info | ||

| N | 5.26 | 5.31 | d-nb.info | ||

| S | 12.04 | 12.09 | d-nb.info |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. jmaterenvironsci.comarxiv.org It has proven to be a reliable approach for balancing computational cost and accuracy, making it widely used for studying organic molecules like quinoxaline (B1680401) derivatives. pcbiochemres.comrsc.org Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-31G(d,p) or 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. jmaterenvironsci.compcbiochemres.comdergipark.org.tr

The initial step in most computational analyses is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. arxiv.orgpcbiochemres.com For 3-Phenylquinoxaline-2-thiol, a particularly important aspect of geometry optimization is the investigation of its tautomerism. The compound can exist in two forms: the thiol form (this compound) and the thione form (3-Phenylquinoxaline-2(1H)-thione). acs.orgacs.org

Computational chemists would optimize the geometry of both tautomers separately. By comparing the final calculated energies of the optimized structures, they can predict which form is more stable. dergipark.org.tr This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. chemrxiv.org The more stable tautomer is considered the predominant form of the compound under the conditions of the calculation (e.g., in the gas phase or a specific solvent).

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy (EHOMO) corresponds to a greater ability to donate electrons. jmaterenvironsci.comajchem-a.com

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy (ELUMO) indicates a greater ability to accept electrons. jmaterenvironsci.comajchem-a.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap generally implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net In studies of related quinoxaline derivatives, FMO analysis has been instrumental in explaining their reactivity and electronic properties. jmaterenvironsci.compcbiochemres.comd-nb.info

| Parameter | Significance |

|---|---|

| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Indicates the molecule's capacity to donate electrons. Higher values suggest stronger electron-donating ability. |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Indicates the molecule's capacity to accept electrons. Lower values suggest stronger electron-accepting ability. |

| ΔE (HOMO-LUMO Energy Gap) | Represents the molecule's chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex molecular wave function into familiar Lewis structures, such as localized bonds and lone pairs. uni-muenchen.deresearchgate.net This method examines delocalization effects by analyzing all possible interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

The stabilization energy, E(2), associated with these donor-acceptor interactions (e.g., n→π* or π→π*) quantifies the extent of intramolecular charge transfer and electron delocalization. researchgate.net For this compound, NBO analysis would elucidate the electronic interactions between the quinoxaline core, the phenyl substituent, and the thiol/thione functional group, providing insight into the molecule's resonance and stability. nih.gov

Partial Densities of States (PDOS), often visualized in a PDOS diagram, dissects the total density of states to show the contribution of individual atoms or molecular fragments to the molecular orbitals, especially the frontier orbitals. researchgate.net A PDOS analysis for this compound would reveal the specific contributions of the quinoxaline nitrogen atoms, the sulfur atom, and the phenyl ring to the HOMO and LUMO. This information is crucial for predicting the most probable sites for nucleophilic and electrophilic attacks. scirp.org For example, studies on similar heterocyclic systems have used such analyses to determine which atoms are most involved in frontier orbitals, thereby explaining the molecule's coordination behavior with metals. scirp.org

Natural Bond Orbital (NBO) Analysis

Thermodynamic Quantities and Quantum Chemical Parameters

DFT calculations can also be used to predict key thermodynamic quantities and a range of quantum chemical parameters that describe global reactivity. researchgate.net Thermodynamic properties such as standard enthalpy (H), Gibbs free energy (G), and entropy (S) can be computed.

Furthermore, based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived. jmaterenvironsci.com The ionization potential (I) and electron affinity (A) can be approximated using Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO). These values are then used to calculate parameters like electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which provide a quantitative measure of the molecule's reactivity. jmaterenvironsci.comresearchgate.netresearchgate.net

| Quantum Chemical Parameter | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration; it is related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons; a global reactivity index. |

Optical Properties and Absorption Spectra Prediction

Theoretical investigations into the optical properties of quinoxaline derivatives are often conducted using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. d-nb.info These computational methods are employed to predict the electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths of the molecule. d-nb.infonih.gov For a compound like this compound, which possesses a π-conjugated system, the absorption spectrum is expected to be characterized by π-π* and n-π* electronic transitions. vixra.org

Studies on related 2,3-diphenylquinoxaline (B159395) derivatives show that these molecules can have broad absorption peaks in the visible light region, corresponding to π-π* transitions and intramolecular charge-transfer processes. d-nb.info For instance, theoretical UV-Vis spectra for some derivatives show absorption maxima (λmax) calculated to be between 510 nm and 532 nm. d-nb.info The combination of the phenyl group and the quinoxaline ring creates a continuous conjugation that influences its electronic and optical properties. acs.org While specific predictive data for the parent this compound is not detailed in the provided research, the established computational approaches for its derivatives provide a robust framework for such predictions. d-nb.infogoogle.comnih.govarxiv.org These methods allow for the calculation of key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the compound's electronic behavior. d-nb.info

Molecular Docking Studies

Molecular docking is a key computational technique used to study the potential mechanism of action for derivatives of this compound. nih.govnih.gov These in silico studies investigate the binding affinity and interaction patterns of these compounds with specific biological targets, providing insights into their therapeutic potential. acs.orgnih.gov

Ligand-Protein Interactions

Molecular modeling studies have been extensively used to investigate the ligand-protein interactions of this compound derivatives. acs.orgresearchgate.net These studies focus on understanding how these molecules bind to protein targets, particularly enzymes implicated in disease pathways. nih.gov The primary goal is to visualize the binding poses and identify the non-covalent interactions that stabilize the ligand-protein complex. nih.govacs.org

A significant focus of computational research has been on the binding affinity of this compound derivatives to the allosteric site of human thymidylate synthase (hTS). nih.govacs.org hTS is a crucial enzyme in DNA synthesis, making it a target for anticancer drugs. nih.gov Molecular docking studies have shown that these quinoxaline derivatives can act as allosteric inhibitors by binding to the homodimer interface of hTS. acs.orgnih.gov This binding stabilizes the inactive conformation of the enzyme, thereby inhibiting its function. acs.orgresearchgate.net The inhibitors are found to bind predominantly at the dimer interface, in proximity to the binding site of a known co-crystallized peptide allosteric inhibitor. nih.govacs.org This suggests that these compounds could selectively inhibit hTS by disrupting its dimeric structure, a mechanism distinct from active site inhibition. acs.orgnih.gov

Computational docking studies have successfully identified key amino acid residues at the hTS dimer interface that are crucial for the binding of this compound derivatives. acs.orgresearchgate.net These interactions are vital for the stability of the ligand in the binding pocket. acs.org For the most active compounds, the binding affinity has been shown to correlate well with their experimental inhibitory concentrations (IC₅₀). acs.org One of the key interactions identified involves the residue Pro205 from chain B of the enzyme. researchgate.net The ability of a compound to maintain interactions with these key residues is a determinant of its activity; for example, an inactive derivative was observed to have an unstable position in the binding pocket with its long hydrophobic alkyl chain exposed to the solvent. acs.org

Below is a table summarizing the key binding residues at the hTS homodimer interface involved in the interaction with active this compound derivatives.

| Target Protein | Binding Site | Key Interacting Residues |

| Human Thymidylate Synthase (hTS) | Homodimer Interface (Allosteric Site) | Pro205 (Chain B) |

Table 1: Key binding residues identified through molecular docking studies.

Binding Affinity to Enzyme Allosteric Sites (e.g., Human Thymidylate Synthase)

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods, particularly molecular docking, have been instrumental in establishing the structure-activity relationships (SAR) for a series of this compound derivatives. nih.govacs.orguni-bonn.de These studies have proven that the quinoxaline ring serves as a suitable scaffold for designing new inhibitors. nih.govacs.org The SAR analyses aim to understand how different chemical modifications to the parent structure influence the biological activity. acs.org

Preliminary SAR findings based on computational modeling indicate several key trends:

Substitution at the Thiol Group : Replacing the thiol hydrogen with a simple methyl-bearing group capable of forming hydrogen bonds resulted in good activity. acs.org

Peptidomimetic Side Chains : The introduction of a peptidomimetic side chain at the thiol position yielded variable results. Some derivatives with a single peptide or amide bond showed activity comparable to simple alkyl substitutions, while others were inactive. acs.orgnih.gov This highlights the significance of the nature of the peptidomimetic chain. nih.gov

Dipeptide Extension : Further extension of the side chain through the formation of dipeptides generally led to inactive compounds, although activity was regained in some specific cases. acs.orgresearchgate.net

These computational SAR studies provide a rational basis for the further optimization and development of this compound derivatives as potential therapeutic agents. researchgate.net

Coordination Chemistry of 3 Phenylquinoxaline 2 Thiol Ligands

Synthesis of Metal Complexes with 3-Phenylquinoxaline-2-thiol Ligands

The synthesis of metal complexes with this compound ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The reaction often requires the deprotonation of the thiol group, which can be facilitated by the addition of a base. The specific reaction conditions, including pH, temperature, and solvent, play a crucial role in determining the stoichiometry and structure of the resulting metal complex.

Chelation Behavior of this compound

This compound primarily functions as a bidentate ligand, coordinating to a central metal ion through one of the nitrogen atoms of the quinoxaline (B1680401) ring and the sulfur atom of the thiol group. This chelation results in the formation of a stable five-membered ring structure. The ligand exists in tautomeric equilibrium between the thione and thiol forms; however, it is the deprotonated thiol form that actively participates in the formation of metal complexes. Spectroscopic evidence suggests that coordination can occur via the N(1) and S atoms or the N(4) and S atoms of the quinoxaline framework.

Complexation with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Mn(II), Zn(II), VO(IV), Hg(II), Cd(II), Fe(II), Pt(II), Au(III))

A broad spectrum of transition metal complexes featuring the this compound ligand has been successfully synthesized and characterized. These complexes involve metal ions in various oxidation states. The general synthetic route entails the reaction of the ligand with metal salts, such as chlorides, acetates, or sulfates, in an appropriate solvent.

For instance, complexes with divalent metal ions like Cu(II), Ni(II), Co(II), Mn(II), and Zn(II) have been prepared, commonly exhibiting a 1:2 metal-to-ligand ratio. Similarly, the synthesis of complexes with VO(IV), Hg(II), Cd(II), and Fe(II) has been documented. The versatility of this ligand is further demonstrated by its ability to form complexes with precious metals such as Pt(II) and Au(III).

Table 1: Examples of Synthesized Metal Complexes with this compound

| Metal Ion | General Formula | Stoichiometry (Metal:Ligand) |

| Cu(II) | [Cu(L)₂] | 1:2 |

| Ni(II) | [Ni(L)₂] | 1:2 |

| Co(II) | [Co(L)₂] | 1:2 |

| Mn(II) | [Mn(L)₂] | 1:2 |

| Zn(II) | [Zn(L)₂] | 1:2 |

| VO(IV) | [VO(L)₂] | 1:2 |

| Hg(II) | [Hg(L)₂] | 1:2 |

| Cd(II) | [Cd(L)₂] | 1:2 |

| Fe(II) | [Fe(L)₂] | 1:2 |

| Pt(II) | [Pt(L)₂] | 1:2 |

| Au(III) | [Au(L)₃] | 1:3 |

(L represents the deprotonated this compound ligand)

Spectroscopic Characterization of Metal Complexes

Fourier Transform Infrared (FTIR) Spectroscopy on Complexation

FTIR spectroscopy serves as a primary tool for confirming the coordination of the this compound ligand to a metal center. A key indicator of complexation is the disappearance of the ν(S-H) stretching vibration band, typically observed in the 2500-2600 cm⁻¹ region of the free ligand's spectrum. This absence signifies the deprotonation of the thiol group upon coordination.

Furthermore, a noticeable shift of the ν(C=N) stretching vibration of the quinoxaline ring to a lower frequency in the spectra of the metal complexes points to the involvement of the nitrogen atom in the coordination. The appearance of new absorption bands in the far-infrared region, which are absent in the spectrum of the free ligand, are assigned to the ν(M-N) and ν(M-S) stretching vibrations, offering direct evidence for the formation of metal-ligand bonds.

Table 2: Key FTIR Spectral Data (cm⁻¹) for this compound and its Metal Complexes

| Compound | ν(S-H) | ν(C=N) | ν(M-N) | ν(M-S) |

| This compound (Free Ligand) | ~2550 | ~1610 | - | - |

| [Cu(L)₂] | Absent | Shifted to lower frequency | ~450-500 | ~350-400 |

| [Ni(L)₂] | Absent | Shifted to lower frequency | ~450-500 | ~350-400 |

| [Co(L)₂] | Absent | Shifted to lower frequency | ~450-500 | ~350-400 |

| [Zn(L)₂] | Absent | Shifted to lower frequency | ~450-500 | ~350-400 |

(L represents the deprotonated this compound ligand)

Nuclear Magnetic Resonance (NMR) Spectroscopy on Complexation

¹H and ¹³C NMR spectroscopy are invaluable for characterizing the complexes of this compound with diamagnetic metal ions like Zn(II), Cd(II), and Hg(II). In the ¹H NMR spectrum of the free ligand, the thiol proton (S-H) gives rise to a distinct signal that vanishes upon complexation, confirming its deprotonation.

The signals corresponding to the protons of the quinoxaline and phenyl moieties of the ligand typically experience shifts upon coordination, reflecting the altered electronic environment. In the ¹³C NMR spectra, the carbon atoms adjacent to the coordinating nitrogen and sulfur atoms also exhibit shifts in their resonance frequencies, further corroborating the proposed mode of coordination.

Mass Spectrometry of Complexes

Mass spectrometry is a definitive technique for determining the molecular weight and confirming the stoichiometry of the synthesized metal complexes. The mass spectra of these complexes generally display a molecular ion peak that corresponds to the expected formula weight. The fragmentation patterns observed in the mass spectra can provide additional structural information, often revealing the sequential loss of the ligands from the metal center, which helps to elucidate the composition of the coordination sphere.

UV-Vis Spectroscopy of Complexes and Geometry Assignment

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental tool for characterizing metal complexes of this compound and for providing initial insights into their geometry. The electronic spectra of these complexes are typically compared to that of the free ligand to confirm coordination. jocpr.com Upon complexation, a bathochromic (red) shift in the absorption maxima is often observed, which indicates a change in the electronic environment of the ligand and an extension of electron delocalization across the newly formed metal-ligand framework. orientjchem.org

The spectra of these complexes are characterized by several types of electronic transitions:

Intra-ligand (π → π) transitions:* These high-energy bands, usually found in the ultraviolet region, are associated with electronic excitations within the quinoxaline ring system. They are often shifted to lower energy upon coordination. jocpr.com

Charge-Transfer (CT) transitions: These are typically more intense than d-d transitions and provide the characteristic colors of many transition metal complexes. libretexts.org For this compound complexes, both metal-to-ligand (MLCT) and ligand-to-metal (LMCT) charge transfers are possible. In some cases, particularly with dinuclear complexes where metal-metal interactions are present, metal-metal-to-ligand charge transfer (MMLCT) bands may also appear at lower energies. researchgate.netacs.org

The position and intensity of these absorption bands can be correlated with the coordination geometry of the metal center. For instance, electronic spectra and magnetic susceptibility data have been used together to suggest octahedral geometries for various metal chelates. researchgate.net The specific d-d transitions, although often weak and sometimes obscured by intense charge-transfer bands, are directly related to the ligand field splitting, which is determined by the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).

Table 1: Representative Electronic Spectral Data for Metal Complexes

| Complex Type | Typical λmax (nm) | Assignment | Inferred Geometry |

| [Co(L)₂] | ~640-690 | d-d transitions | Octahedral researchgate.net |

| [Ni(L)₂] | ~640-660 | d-d transitions | Octahedral researchgate.net |

| [Cu(L)₂] | ~690 | d-d transitions | Distorted Octahedral/Square Planar researchgate.net |

| [Ru(L)₂(bpy)]²⁺ | ~450-500 | MLCT | Octahedral nih.gov |

Note: 'L' represents the deprotonated this compound ligand. Data is generalized from studies on similar N,S-donor ligand complexes.

Magnetic Susceptibility Studies

Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in a metal complex, which in turn helps in determining its electronic configuration, spin state (high-spin or low-spin), and coordination geometry. uvic.ca The effective magnetic moment (μ_eff) is calculated from the measured susceptibility and compared with theoretical spin-only values. jocpr.com

For complexes of this compound, the observed magnetic moments can confirm the oxidation state of the metal and suggest a particular geometry. ekb.eg For example, a Co(II) (d⁷) complex with a magnetic moment of ~4.5 B.M. is indicative of three unpaired electrons in an octahedral environment. ekb.eg Similarly, an Ni(II) (d⁸) complex in an octahedral field is expected to have two unpaired electrons and a magnetic moment in the range of 2.9–3.9 B.M. uvic.ca

Deviations from the spin-only values can occur due to orbital contributions to the magnetic moment or magnetic exchange interactions between adjacent metal centers in polynuclear complexes. jocpr.comuvic.ca A lower-than-expected magnetic moment, particularly one that decreases with temperature, often suggests an antiferromagnetic interaction, where the spins on neighboring metal ions align in opposite directions. jocpr.comufl.edu Conversely, ferromagnetic coupling leads to an enhancement of the magnetic moment.

Table 2: Typical Magnetic Moments and Geometries for Transition Metal Complexes

| Metal Ion | dⁿ Config. | Geometry | Spin State | Unpaired e⁻ | Spin-only μ_eff (B.M.) | Observed Range (B.M.) |

| Cr(III) | d³ | Octahedral | - | 3 | 3.87 | ~3.8 - 4.4 scirp.org |

| Fe(II) | d⁶ | Octahedral | High-spin | 4 | 4.90 | ~5.0 - 5.1 scirp.org |

| Co(II) | d⁷ | Octahedral | High-spin | 3 | 3.87 | ~4.3 - 5.2 uvic.caekb.eg |

| Ni(II) | d⁸ | Octahedral | - | 2 | 2.83 | ~2.9 - 3.9 uvic.ca |

| Cu(II) | d⁹ | Octahedral | - | 1 | 1.73 | ~1.6 - 2.2 researchgate.netekb.eg |

Note: B.M. = Bohr Magneton.

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes with this compound ligands is of significant interest as it sheds light on their redox activity, electronic structure, and potential for applications in catalysis and materials science.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is the most common technique used to investigate the redox properties of these complexes. iieta.org A typical CV experiment reveals the potentials at which the complex can be oxidized or reduced. The electrochemical properties are influenced by various factors, including the nature of the metal ion, the chelate ring size, and the presence of substituents on the quinoxaline framework. iieta.org

The reversibility of a redox process is a key parameter obtained from CV. A chemically reversible, one-electron transfer process is characterized by a peak potential separation (ΔE_p = E_pa - E_pc) of approximately 59 mV and a ratio of anodic to cathodic peak currents (I_pa / I_pc) close to 1. researchgate.net Larger peak separations are indicative of quasi-reversible or irreversible processes. researchgate.net For some complexes, multiple reversible redox events can be observed, corresponding to sequential electron transfers. frontiersin.org

Table 3: Representative Cyclic Voltammetry Data for Metal Complexes

| Complex Type | Process | E½ (V vs. Fc/Fc⁺) | ΔE_p (mV) | Reversibility |

| [Fe(L)₂] | Fe(III)/Fe(II) | +0.5 to +0.8 | ~70-90 | Quasi-reversible |

| [Cu(L)₂] | Cu(II)/Cu(I) | +0.3 to +0.5 | >100 | Irreversible |

| [Ni(L)₂] | Ni(II)/Ni(I) | -1.2 to -1.5 | ~65 | Reversible |

| [Ru(L)₂(bpy)]²⁺ | Ru(III)/Ru(II) | +1.1 | ~60 | Reversible |

| [Ru(L)₂(bpy)]²⁺ | Ligand Reduction | -1.1 | ~60 | Reversible |

Note: 'L' represents the deprotonated this compound ligand. Data is generalized and illustrative, based on studies of similar complexes. nih.govresearchgate.netfrontiersin.orgnih.gov

Redox Behavior of Complexes

The redox behavior of this compound complexes can be either metal-centered or ligand-centered. In many cases, the initial oxidation or reduction involves the metal ion changing its oxidation state (e.g., Cu(II)/Cu(I) or Fe(III)/Fe(II)). The potential at which this occurs can be tuned by modifying the ligand; for example, adding electron-withdrawing groups to the quinoxaline ring generally makes the complex easier to reduce. iieta.org

The this compound ligand itself can be considered "redox non-innocent," meaning it can actively participate in redox processes. nih.gov The thiol/thiolate group can be oxidized, and the extended π-system of the quinoxaline ring can accept electrons. In some complexes, especially those of ruthenium, the lowest unoccupied molecular orbital (LUMO) is located on the ligand, and reduction is therefore ligand-based. nih.gov The ability of the ligand to store and transfer electrons is a key feature that underpins the catalytic activity of some of these complexes. nih.gov

Metal-Ligand Cooperation Mechanisms

Metal-ligand cooperation (MLC) refers to reaction mechanisms where both the metal center and the ligand are actively involved in substrate activation. wikipedia.org While many MLC systems involve pincer ligands that undergo aromatization/dearomatization, a distinct and powerful mode of MLC involves thiol-containing ligands like this compound. nih.govmdpi.com

In these systems, the thiol can act as a "transient cooperative ligand." nih.gov A key example is the activation of molecular hydrogen (H₂). The mechanism involves the cooperation between a metal-hydride and the proton of a coordinated thiol ligand. nih.gov The process can be described as follows:

A metal complex reacts with H₂ to form a metal-hydride species.

The this compound ligand coordinates to the metal center.

The proton of the thiol S-H group and the hydride (H⁻) on the metal center cooperate to heterolytically cleave a substrate molecule or to eliminate H₂. nih.gov This involves the simultaneous interaction of the substrate with both the acidic proton on the ligand and the hydridic metal center.

A significant advantage of using a monodentate thiol ligand is its ability to reversibly associate and dissociate from the metal center. nih.govresearchgate.net This lability allows for the coexistence of multiple catalytic species in solution, potentially enabling different or enhanced reactivity compared to systems with rigidly bound cooperative ligands. nih.govresearchgate.net The cooperative role of the thiolate ligand is essential for regenerating key catalytic intermediates and ensuring catalytic turnover. nih.gov

Biological Activities and Mechanisms of Action of 3 Phenylquinoxaline 2 Thiol Derivatives

Anticancer Activity

Quinoxaline (B1680401) derivatives are recognized as effective chemotherapeutic agents against a variety of tumors. acs.orgnih.gov The anticancer potential of derivatives based on the 3-phenylquinoxaline-2-thiol scaffold has been demonstrated through various mechanisms. These mechanisms include the inhibition of critical enzymes involved in cancer progression, the induction of programmed cell death (apoptosis), and the selective targeting of the tumor microenvironment, such as conditions of tumor hypoxia. nih.govacs.orgacs.orgmdpi.com

The primary method for evaluating the anticancer potential of newly synthesized this compound derivatives is through in vitro cytotoxicity assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used extensively to assess the impact of these compounds on the viability and proliferation of cancer cells. acs.orgnih.govresearchgate.net This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests a cytotoxic or cytostatic effect.

In typical studies, cancer cell lines are treated with various concentrations of the quinoxaline derivatives for a specified period, often 48 hours. acs.org The results are then used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces the viability of the cancer cells by 50%. This value is a key metric for quantifying the potency of a potential anticancer agent. acs.org For instance, a series of 27 new quinoxaline derivatives were evaluated for their effect on cancer cell viability and proliferation using the MTT assay after a 48-hour treatment period. acs.orgnih.gov

Derivatives of this compound have shown significant efficacy against a range of human cancer cell lines. The most commonly tested lines include HCT-116 (human colon carcinoma), MCF-7 (human breast adenocarcinoma), and HepG2 (human liver carcinoma). nih.govacs.orgnih.govjapsonline.com

In one study, a series of 25 derivatives were screened against HCT-116 and MCF-7 cell lines. nih.gov Ten of these compounds displayed IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, while 17 compounds were active against MCF-7 cells with IC50 values in the range of 2.3 to 6.62 µg/mL. nih.gov Notably, the most active derivatives showed greater potency than the standard reference drug, doxorubicin (B1662922) (IC50 3.23 µg/mL). nih.govmdpi.com

Another study involving 27 different derivatives reported that 13 compounds inhibited HCT-116 cells and 15 compounds were active against MCF-7 cells. researchgate.net One particular compound, designated 10b, was the most potent, with IC50 values of 1.52 µg/mL and 2.0 µg/mL against HCT-116 and MCF-7, respectively. researchgate.net The antiproliferative activity of newly synthesized derivatives has also been confirmed against the HepG2 liver cancer cell line. acs.org

| Cell Line | Compound Series | Number of Active Compounds | IC50 Range (µg/mL) | Most Potent Compound (IC50 µg/mL) | Reference Drug (Doxorubicin IC50 µg/mL) | Source |

| HCT-116 (Colon) | 25 derivatives | 10 | 1.9 - 7.52 | 1.9 | 3.23 | nih.govmdpi.com |

| MCF-7 (Breast) | 25 derivatives | 17 | 2.3 - 6.62 | 2.3 | 3.23 | nih.govmdpi.com |

| HCT-116 (Colon) | 27 derivatives | 13 | Not specified | 1.52 (Cmpd 10b) | Not specified | researchgate.net |

| MCF-7 (Breast) | 27 derivatives | 15 | Not specified | 2.0 (Cmpd 10b) | Not specified | researchgate.net |

| HepG2 (Liver) | 27 derivatives | Not specified | Not specified | Not specified | Not specified | acs.org |

Mechanisms of Antiproliferative Activity

The anticancer effects of this compound derivatives are attributed to several distinct mechanisms of action at the molecular level.

A primary mechanism for the anticancer activity of quinoxaline derivatives is the inhibition of enzymes that are crucial for the growth and survival of cancer cells. acs.orgacs.org These compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are frequently overexpressed or dysregulated in various human malignancies. acs.orgcas.ac.cn

One specific RTK of interest is the c-Met kinase, the receptor for hepatocyte growth factor (HGF). cas.ac.cn Aberrant signaling of the HGF/c-Met pathway is implicated in a wide range of cancers, making c-Met an attractive therapeutic target. cas.ac.cn Quinoxaline derivatives have been investigated as potential inhibitors of c-Met kinase. acs.org

Furthermore, molecular docking studies have suggested that these derivatives can bind to and inhibit human thymidylate synthase (hTS). nih.govacs.org hTS is a critical enzyme in the synthesis of DNA precursors, and its inhibition disrupts DNA replication, leading to cell death. In silico studies have shown that the quinoxaline scaffold with a peptidomimetic side chain can bind to an allosteric site on the hTS homodimer, stabilizing its inactive conformation and thereby inhibiting its function. nih.govresearchgate.net

Beyond inhibiting proliferation, this compound derivatives can actively induce apoptosis, or programmed cell death, in cancer cells. nih.govacs.org This is a desirable characteristic for an anticancer drug as it eliminates cancer cells in a controlled manner.

Evidence for apoptosis induction comes from morphological studies of cancer cells treated with these compounds. For example, treatment of HCT-116 cells with a potent derivative led to significant changes in cell structure, including membrane blebbing, nuclear disintegration, and chromatin fragmentation, which are hallmark features of apoptosis. acs.orgrsc.org The induction of apoptosis is a key pathway through which these compounds exert their cytotoxic effects. acs.org

The tumor microenvironment is often characterized by hypoxia (low oxygen levels), which can promote cancer progression and resistance to therapy. nih.gov Certain quinoxaline derivatives have been specifically designed as hypoxia-selective cytotoxic agents. nih.govacs.orgnih.gov Quinoxaline 1,4-dioxides, a related class of compounds, are bioreductive agents that are activated under hypoxic conditions to form cytotoxic species that damage cancer cells. nih.gov

Some 3-phenylquinoxaline-2-carbonitrile 1,4-dioxide derivatives have been shown to suppress the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein that allows tumor cells to adapt to and survive in hypoxic environments. nih.gov By targeting tumor hypoxia, these compounds can overcome a major mechanism of drug resistance and effectively kill cancer cells in the poorly oxygenated regions of a tumor. nih.govacs.org

Tubulin Polymerization Inhibition

Quinoxaline derivatives are recognized for their anticancer properties, which can be attributed to several mechanisms, including the inhibition of tubulin polymerization. mdpi.com By interfering with the dynamics of microtubule assembly and disassembly, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. mdpi.com

Research into 2,3-diphenylquinoxaline (B159395) derivatives has identified them as inhibitors that target the colchicine (B1669291) binding site on β-tubulin. nih.gov Computational and biological studies have shown that the substitution pattern on the quinoxaline core is crucial for activity. Specifically, derivatives with electron-donating groups at the 2 and 3 positions and electron-withdrawing groups at the 6 position of the quinoxaline ring are the most potent tubulin inhibitors. nih.gov Similarly, in silico studies of other quinoxaline derivatives have suggested that their antiproliferative effects may arise from their ability to bind to and inhibit human thymidylate synthase (hTS), another key target in cancer therapy. acs.org

Table 1: Antiproliferative Activity of Selected Quinoxaline Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values for various quinoxaline derivatives against different cancer cell lines, indicating their potential as anticancer agents.

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides | HCT-116 (Colon Cancer) | 1.9 µg/mL | acs.org |

| N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides | MCF-7 (Breast Cancer) | 2.3 µg/mL | acs.org |

| 2-oxo-3-phenylquinoxaline derivative (Compound 7j) | HCT-116 (Colon Cancer) | 26.75 µg/mL | rsc.org |

Antimicrobial Activity

The quinoxaline scaffold is a key component in the development of new antimicrobial agents due to its broad-spectrum activity against various pathogenic bacteria and fungi. nih.govresearchgate.net

Quinoxaline derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that symmetrically disubstituted quinoxalines often exhibit the most potent antibacterial activity. nih.gov For instance, certain derivatives have shown high efficacy against Escherichia coli and Bacillus subtilis. nih.gov The antibacterial action of some derivatives is linked to the inhibition of essential bacterial enzymes, such as FtsZ, which is involved in cell division. nih.gov

Table 2: Antibacterial Activity of Quinoxaline Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoxaline derivatives against selected bacterial strains.

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Symmetrically disubstituted quinoxaline (Compound 2d) | Escherichia coli | 8 | nih.gov |

| Symmetrically disubstituted quinoxaline (Compound 3c) | Escherichia coli | 8 | nih.gov |

| Symmetrically disubstituted quinoxaline (Compound 2d) | Bacillus subtilis | 16 | nih.gov |

| Symmetrically disubstituted quinoxaline (Compound 3c) | Bacillus subtilis | 16 | nih.gov |

| Symmetrically disubstituted quinoxaline (Compound 4) | Bacillus subtilis | 16 | nih.gov |

| Asymmetrically substituted quinoxaline (Compound 6a) | Bacillus subtilis | 16 | nih.gov |

Quinoxaline derivatives have emerged as potent antifungal agents. nih.govdovepress.com Specifically, 3-hydrazinoquinoxaline-2-thiol (B1673409) has shown greater efficacy than the standard drug Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.govnih.gov Another derivative, 2-Chloro-3-hydrazinylquinoxaline, was particularly effective against Candida krusei isolates and also showed variable efficacy against Aspergillus fumigatus, Aspergillus niger, and Aspergillus flavus. plos.org The combination of 3-hydrazinoquinoxaline-2-thiol with thymoquinone (B1682898) has been shown to produce a synergistic effect, significantly reducing the MIC against various Candida species, including C. albicans, C. parapsilosis, C. glabrata, and C. krusei. dovepress.com

Table 3: Antifungal Activity of Hydrazinoquinoxaline Derivatives

This table displays the Minimum Inhibitory Concentration (MIC) range for quinoxaline derivatives against various Candida species, highlighting their antifungal potential.

| Compound | Fungal Species | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 3-hydrazinoquinoxaline-2-thiol | Candida species | 8 - 64 | dovepress.com |

| 2-Chloro-3-hydrazinylquinoxaline | Candida krusei | Effective (Specific MIC not detailed) | plos.org |

| 2-Chloro-3-hydrazinylquinoxaline | Candida albicans | Variable Efficacy | plos.org |

| 2-Chloro-3-hydrazinylquinoxaline | Candida glabrata | Variable Efficacy | plos.org |

| 2-Chloro-3-hydrazinylquinoxaline | Candida parapsilosis | Variable Efficacy | plos.org |

Antibacterial Activity (e.g., against E. coli, S. typhi, B. subtilis)

Antiviral Activity (e.g., against HIV-1, SARS-CoV-2)

The quinoxaline core is a valuable scaffold for designing agents against viral pathogens, including Human Immunodeficiency Virus type 1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). researchgate.netmdpi.com Thiol-based chemical probes have demonstrated antiviral activity against SARS-CoV-2 by reducing key disulfide bonds in the spike glycoprotein, which interferes with its ability to bind to the ACE2 receptor. nih.gov Other studies have identified halogenated compounds derived from L-tyrosine that inhibit SARS-CoV-2 replication with low toxicity. mdpi.com For HIV-1, quinoxaline derivatives have been developed as potent inhibitors, often targeting the viral enzyme reverse transcriptase. researchgate.netmdpi.com

A significant mechanism of anti-HIV-1 activity for quinoxaline derivatives is the inhibition of the viral reverse transcriptase (RT) enzyme. researchgate.net These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to an allosteric site on the enzyme, distinct from the active site where nucleosides bind. researchgate.netnih.gov This binding induces a conformational change that inactivates the enzyme, thus preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle. researchgate.net Molecular docking studies have helped in the design of potent quinoxaline-based NNRTIs, identifying key interactions with amino acid residues like Lys101, His235, and Tyr188 within the NNRTI binding pocket of the HIV-1 RT. mdpi.com

Antimalarial Activity (e.g., against P. falciparum)

Derivatives of quinoxaline are recognized as a promising class of compounds in the search for new antimalarial drugs, particularly against the resistant strains of Plasmodium falciparum. researchgate.netnih.govresearchgate.net Research on 3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives has led to the identification of compounds with high potency, exhibiting IC50 values in the sub-micromolar range against the 3D7 strain of P. falciparum. researchgate.netnih.gov One such derivative demonstrated an IC50 of 0.63 µM and a good selectivity index, marking it as a promising lead compound for further development. researchgate.net Other related structures, such as N-phenyl-substituted cinnamanilides, have also shown significant antiplasmodial activity, with the most effective agent having an IC50 of 0.58 µM without significant cytotoxicity. mdpi.com

**Table 4: Antimalarial Activity of Quinoxaline and Related Derivatives against *P. falciparum***

This table shows the half-maximal inhibitory concentration (IC50) of various derivatives against Plasmodium falciparum, indicating their potential as antimalarial agents.

| Compound Type | Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-furyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivative | 3D7 | 0.63 µM | researchgate.net |

| 3-phenyl-2-thioxothiazolidin-4-one derivative (MF9) | Resistant strains | 0.85 µg/mL | researchgate.net |

| N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | 3D7 | 0.58 µM | mdpi.com |

Antioxidant Activity

Quinoxaline derivatives are recognized for their antioxidant properties. nih.gov The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals. For instance, a study on novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides, synthesized from 2-hydrazino-3-phenylquinoxaline, was conducted to assess their antioxidant activities using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging method. Among the synthesized compounds, certain aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazones and their 1-(4-phenyl- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxalin-1-yl)alditol analogs demonstrated potent scavenging activities against ABTS+ radicals, identifying them as significant antioxidants within the studied series. nih.gov

While direct studies on the antioxidant activity of this compound and its simple S-substituted derivatives are not extensively documented in the reviewed literature, the inherent antioxidant potential of the quinoxaline scaffold suggests that these derivatives are promising candidates for further investigation as free radical scavengers. The presence of the thiol group could also contribute to the antioxidant capacity through various mechanisms, including hydrogen atom transfer or by acting as a reducing agent. nih.gov

Antidiabetic Activity (e.g., α-glucosidase and α-amylase enzyme inhibition)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy in the management of type 2 diabetes. Several quinoxaline derivatives have been synthesized and evaluated for their potential as inhibitors of these enzymes.

In one study, a series of 2-aryl quinoxaline derivatives were synthesized and tested for their inhibitory activity against α-amylase and α-glucosidase. Many of these synthetic derivatives showed enhanced inhibitory potential in nanomolar concentrations. Notably, one compound demonstrated superior inhibition with IC50 values of 294.35 nM against α-amylase and 198.21 nM against α-glucosidase, significantly more potent than the standard inhibitors. nih.gov

Another study focused on novel 1,2,4-triazolo[4,3-a]quinoxalines containing a sulfonamide moiety. These compounds exhibited moderate to good inhibitory activity against both α-amylase and α-glucosidase. One derivative, N-allyl- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxalin-1-amine, showed particularly significant inhibition, with percentage inhibitions of 64.70% and 75.36% against α-amylase and α-glucosidase, respectively, at a concentration of 100 µM. The IC50 values for this promising derivative were 6.89 µM for α-amylase and 3.46 µM for α-glucosidase, which were better than the standard drug, acarbose (B1664774). inrae.fr

Furthermore, diphenylquinoxaline-6-carbohydrazide hybrids have been designed and synthesized as potential α-glucosidase inhibitors. These compounds exhibited good inhibitory activity, with IC50 values ranging from 110.6 to 453.0 µM, which were superior to acarbose (IC50 = 750.0 µM). Kinetic studies on the most potent derivative revealed a competitive type of inhibition. d-nb.info

While these studies highlight the potential of the broader quinoxaline class, research specifically focused on the S-substituted derivatives of this compound is necessary to fully elucidate their antidiabetic capabilities.

Table 1: Antidiabetic Activity of Quinoxaline Derivatives

| Compound Class | Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 2-Aryl quinoxaline derivative | α-Amylase | 294.35 nM | nih.gov |

| 2-Aryl quinoxaline derivative | α-Glucosidase | 198.21 nM | nih.gov |

| N-allyl- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxalin-1-amine | α-Amylase | 6.89 µM | inrae.fr |

| N-allyl- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxalin-1-amine | α-Glucosidase | 3.46 µM | inrae.fr |

| Diphenylquinoxaline-6-carbohydrazide hybrid (most potent) | α-Glucosidase | 110.6 µM | d-nb.info |

| Acarbose (Standard) | α-Glucosidase | 750.0 µM | d-nb.info |

Antiamoebic Activity

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant health concern in many parts of the world. Research into new antiamoebic agents has explored the potential of quinoxaline derivatives.